N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
1,2,4-Triazines are a class of heterocyclic compounds that contain a triazine ring, a six-membered aromatic ring with three nitrogen atoms . They are known for their versatile chemical properties and potential applications in various fields .
Synthesis Analysis
1,2,4-Triazines can be synthesized through several methods. One common method involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which provides 3,6-disubstituted-1,2,4-triazines . Another approach involves the reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles, followed by intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines consists of a six-membered ring with alternating carbon and nitrogen atoms. The presence of nitrogen in the ring contributes to their unique chemical properties .Chemical Reactions Analysis
1,2,4-Triazines can undergo various chemical reactions due to the presence of nitrogen in the ring. These reactions can lead to the formation of different substitution patterns on the triazine ring .Physical and Chemical Properties Analysis
1,2,4-Triazines exhibit a range of physical and chemical properties depending on their substitution patterns. They are generally stable compounds and can exhibit high thermal stability .Scientific Research Applications
Antitumor Applications
Research into related imidazotetrazines has identified their antitumor properties. Stevens et al. (1984) synthesized a novel broad-spectrum antitumor agent, highlighting the potential of imidazotetrazines in cancer treatment. The compound exhibited curative activity against certain leukemias, suggesting a mechanism of action that involves acting as a prodrug modification of acyclic triazene, which opens to form the active triazene in aqueous solutions (Stevens et al., 1984).
Materials Science Applications
In the field of materials science, Sekizkardes et al. (2014) reported on the synthesis of triazine-based benzimidazole-linked polymers, which demonstrated significant CO2 capture capabilities. This research underscores the potential for triazine derivatives in environmental applications, particularly in gas separation technologies aimed at carbon capture and storage (Sekizkardes et al., 2014).
Antimicrobial and Antiviral Applications
Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, screening them for antimicrobial activity. This study highlights the versatility of triazine derivatives in developing new antimicrobial agents, showing excellent broad-spectrum activity against bacterial and fungal strains (Padalkar et al., 2014).
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with enzymes or receptors in the body. For example, some triazine derivatives have been found to inhibit enzymes involved in bacterial fatty acid synthesis .
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For example, if the target is an enzyme involved in fatty acid synthesis, the compound could disrupt this pathway, affecting the production of key cellular components .
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O2/c20-13-3-1-12(2-4-13)11-22-17(27)16-18(28)26-10-9-25(19(26)24-23-16)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXUDHJWRPCGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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